2-Amino-4-(methylthio)butanenitrile CAS 3198-47-8 properties
2-Amino-4-(methylthio)butanenitrile CAS 3198-47-8 properties
An In-Depth Technical Guide to 2-Amino-4-(methylthio)butanenitrile (CAS 3198-47-8): Properties, Synthesis, and Applications
Introduction
2-Amino-4-(methylthio)butanenitrile, also known as methioninenitrile, is a bifunctional organic compound featuring an amino group, a nitrile group, and a thioether linkage.[1][2] Its strategic importance lies in its role as a key intermediate in the industrial synthesis of DL-methionine, an essential amino acid widely used in animal feed, pharmaceuticals, and dietary supplements.[1][3] The unique arrangement of its functional groups also makes it a versatile building block for the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, established synthesis methodologies, key chemical transformations, and primary applications of this compound. The narrative emphasizes the causality behind synthetic choices and reaction mechanisms, grounding the information in established chemical principles.
Part 1: Physicochemical and Structural Properties
2-Amino-4-(methylthio)butanenitrile is typically a colorless liquid characterized by a slightly foul odor.[1] The core of its chemical personality lies in the interplay of its three functional groups: the nucleophilic amino group, the electrophilic and hydrolyzable nitrile group, and the thioether side chain. This trifecta of reactivity makes it a valuable and versatile synthetic precursor.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 3198-47-8 | [4] |
| Molecular Formula | C₅H₁₀N₂S | [1][4][5] |
| Molecular Weight | 130.21 g/mol | [4] |
| Appearance | Colorless liquid, slightly foul odor | [1] |
| Boiling Point | 266.7 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.085 g/cm³ (at 25 °C) | [1][2] |
| pKa | 4.99 ± 0.35 (Predicted) | [1][2] |
| LogP | 1.29068 | [2] |
Part 2: Synthesis Methodologies
The industrial production of 2-amino-4-(methylthio)butanenitrile is primarily achieved through two well-established routes, both of which are efficient and scalable. The choice of method often depends on the availability of starting materials and the desired purity of the final product.
Route A: The Strecker Synthesis
The Strecker synthesis is a classic and highly effective method for producing α-amino acids and their nitrile precursors.[6] In this context, it involves a one-pot, three-component reaction.
Causality and Mechanism: The reaction begins with the condensation of 3-(methylthio)propionaldehyde (methional) and ammonia to form an imine intermediate. The nucleophilic cyanide ion (from a source like HCN or KCN) then attacks the electrophilic carbon of the imine, yielding the α-amino nitrile. The use of ammonium chloride is common as it provides a source of ammonia and a mildly acidic medium to facilitate imine formation.[6][7]
Caption: Strecker synthesis of 2-Amino-4-(methylthio)butanenitrile.
Exemplary Protocol (Conceptual):
-
To a cooled, stirred aqueous solution of ammonium chloride and potassium cyanide, add 3-(methylthio)propionaldehyde dropwise while maintaining the temperature below 15°C.
-
The reaction mixture is stirred for several hours at room temperature to ensure complete formation of the aminonitrile.[7]
-
The organic layer containing the product is separated from the aqueous layer.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.[7]
Route B: Amination of a Hydroxy Nitrile Precursor
This route involves the conversion of a pre-formed cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), into the corresponding amino nitrile.[1]
Causality and Mechanism: HMTBN is synthesized from the reaction of 3-(methylthio)propionaldehyde with hydrocyanic acid.[8] The subsequent amination step involves the nucleophilic substitution of the hydroxyl group by ammonia. This reaction is typically performed under pressure and at elevated temperatures to drive the substitution to completion. The hydroxyl group is a poor leaving group, so it is likely protonated in situ to form a better leaving group (water).
Exemplary Protocol (Conceptual):
-
2-hydroxy-4-(methylthio)butanenitrile is charged into a high-pressure reactor.
-
An excess of aqueous or liquid ammonia is added to the reactor.[1]
-
The reactor is sealed and heated to a temperature between 80-150°C. The pressure will increase due to the ammonia vapor.
-
The reaction is held at temperature for several hours until monitoring (e.g., by GC or HPLC) indicates the complete consumption of the starting material.
-
After cooling, the excess ammonia is carefully vented, and the product is isolated and purified.
Part 3: Chemical Reactivity and Key Transformations
The synthetic utility of 2-amino-4-(methylthio)butanenitrile stems from the reactivity of its nitrile function, which serves as a masked carboxylic acid.
Nitrile Group Hydrolysis: The Gateway to Methionine
The most significant transformation of this compound is the hydrolysis of the nitrile group to a carboxylic acid, which directly yields methionine.[1] This can be achieved through chemical or enzymatic methods.
Mechanism: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]
Caption: Hydrolysis pathway from aminonitrile to amino acid.
Exemplary Protocol (Chemical Hydrolysis):
-
The crude 2-amino-4-(methylthio)butanenitrile is added to a vessel containing a strong acid, such as concentrated hydrochloric or sulfuric acid.[7]
-
The mixture is heated to reflux (typically around 100-110°C) for several hours.[7] The progress of the hydrolysis is monitored by techniques like TLC or HPLC.
-
Upon completion, the reaction mixture is cooled.
-
The pH is carefully adjusted to the isoelectric point of methionine (around pH 5.7) using a base (e.g., pyridine or NaOH) to precipitate the amino acid.[7]
-
The solid methionine is collected by filtration, washed with cold water and ethanol, and dried.
Trustworthiness through Self-Validation: The success of this protocol is validated by the physical properties of the final product. The resulting methionine should have a melting point of approximately 281°C (with decomposition), confirming the complete transformation from the liquid nitrile precursor.[7]
Enzymatic Hydrolysis: As an alternative to harsh acidic conditions, enzymes like nitrilases can be employed for a milder and more selective hydrolysis.[9][10] This biocatalytic approach operates under neutral conditions and at ambient temperatures, which can be advantageous for synthesizing sensitive molecules.[9]
Part 4: Core Applications
The primary applications of 2-amino-4-(methylthio)butanenitrile are concentrated in the life sciences and specialty chemical industries.
-
DL-Methionine Production: Its foremost application is as the immediate precursor to DL-methionine. The global demand for methionine, primarily for poultry and swine feed, drives the large-scale industrial production of this aminonitrile.
-
Pharmaceutical Intermediate: The molecule serves as a versatile scaffold in drug discovery. The amino group can be acylated, alkylated, or used in peptide couplings, while the nitrile can be reduced to an amine or converted to other functional groups, enabling the creation of a diverse library of compounds for screening.[1]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it acts as a building block for developing new pesticides and herbicides that may incorporate the thioether moiety for enhanced biological activity.[1]
-
Heterocyclic Synthesis: The presence of both an amino and a nitrile group allows for participation in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent structures in many bioactive molecules.[1]
Part 5: Spectroscopic Characterization Profile
While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous molecules, such as 2-amino-4-chlorobenzonitrile.[11]
-
¹H NMR: The spectrum would be expected to show a singlet for the S-CH₃ protons around 2.1 ppm, multiplets for the two CH₂ groups between 1.8-2.8 ppm, a triplet for the CH proton adjacent to the amino and nitrile groups around 3.5 ppm, and a broad singlet for the NH₂ protons that can vary in chemical shift depending on solvent and concentration.
-
¹³C NMR: The spectrum would display five distinct signals: the S-CH₃ carbon around 15 ppm, two aliphatic carbons (C₃, C₄) between 30-40 ppm, the α-carbon (C₂) around 45-55 ppm, and the nitrile carbon (C₁) around 120 ppm.
-
IR Spectroscopy: Key characteristic absorption bands would include:
-
Mass Spectrometry: In an EI-MS experiment, the molecular ion peak (M⁺) would be observed at m/z = 130. Key fragmentation patterns would likely involve the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the side chain.
Part 6: Safety and Handling Protocols
As with any nitrile-containing compound, 2-amino-4-(methylthio)butanenitrile must be handled with appropriate care. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.
Safe Handling Protocol
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[12]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face respirator with an appropriate cartridge.[12]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Accidental Release: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12][13]
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][13] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [13] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [13] |
Conclusion
2-Amino-4-(methylthio)butanenitrile is a compound of significant industrial and synthetic value. Its straightforward synthesis via the Strecker reaction and its efficient conversion to methionine underscore its importance in the chemical industry. For the research and development scientist, its dual functionality offers a robust platform for constructing more complex molecules for applications in medicine and agriculture. A thorough understanding of its properties, reactivity, and handling requirements is essential for safely and effectively harnessing its synthetic potential.
References
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Chemsrc. (n.d.). 2-Amino-4-(methylthio)-butyronitrile | CAS#:3198-47-8. Retrieved from [Link]
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ACS Publications. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
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